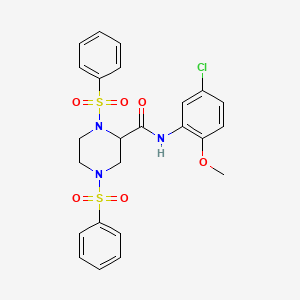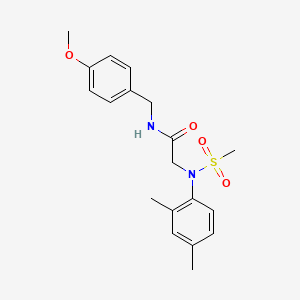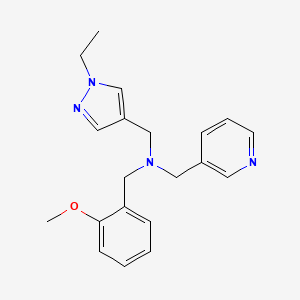
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly referred to as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
CB-839 selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a crucial intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase by CB-839 leads to a decrease in the production of α-ketoglutarate, which in turn leads to a decrease in the production of glutamine-derived metabolites, such as nucleotides, amino acids, and lipids. This results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells. This results in a decrease in the growth and proliferation of cancer cells. CB-839 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CB-839 is its selectivity for glutaminase. This allows for the specific inhibition of glutaminase without affecting other metabolic pathways. CB-839 has also been shown to have low toxicity in non-cancerous cells. However, one of the limitations of CB-839 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CB-839. One potential direction is the combination of CB-839 with other therapeutic agents for the treatment of cancer. CB-839 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine. Another future direction is the development of more potent and selective glutaminase inhibitors. Finally, the use of CB-839 in combination with metabolic imaging techniques, such as positron emission tomography (PET), could provide valuable information on the metabolic changes that occur in response to glutaminase inhibition.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O6S2/c1-34-23-13-12-18(25)16-21(23)26-24(29)22-17-27(35(30,31)19-8-4-2-5-9-19)14-15-28(22)36(32,33)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKNDWQNLFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-morpholinyl)-2-propanol ethanedioate (salt)](/img/structure/B3927607.png)

![ethyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3927615.png)
![2-[(acetyloxy)methyl]-6-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B3927621.png)

![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3927636.png)
![3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927639.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3927654.png)
![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3927657.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927667.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3927676.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acrylamide](/img/structure/B3927678.png)
![11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927680.png)